molecular formula C18H34O4S B14585027 Diethyl 7,7'-sulfanediyldiheptanoate CAS No. 61549-02-8

Diethyl 7,7'-sulfanediyldiheptanoate

Cat. No.: B14585027
CAS No.: 61549-02-8
M. Wt: 346.5 g/mol
InChI Key: BUWJGBJIAZOZQV-UHFFFAOYSA-N
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Description

Diethyl 7,7’-sulfanediyldiheptanoate is a chemical compound characterized by its unique structure, which includes a sulfide linkage between two heptanoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 7,7’-sulfanediyldiheptanoate typically involves the reaction of heptanoic acid derivatives with sulfur-containing reagents.

Industrial Production Methods

Industrial production of Diethyl 7,7’-sulfanediyldiheptanoate often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and catalysts, maintaining optimal temperature and pressure conditions to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Diethyl 7,7’-sulfanediyldiheptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 7,7’-sulfanediyldiheptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 7,7’-sulfanediyldiheptanoate involves its interaction with specific molecular targets, leading to various biochemical effects. The sulfide linkage plays a crucial role in its reactivity, enabling it to participate in redox reactions and interact with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 7,7’-sulfanediyldiheptanoate is unique due to its specific sulfide linkage, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

CAS No.

61549-02-8

Molecular Formula

C18H34O4S

Molecular Weight

346.5 g/mol

IUPAC Name

ethyl 7-(7-ethoxy-7-oxoheptyl)sulfanylheptanoate

InChI

InChI=1S/C18H34O4S/c1-3-21-17(19)13-9-5-7-11-15-23-16-12-8-6-10-14-18(20)22-4-2/h3-16H2,1-2H3

InChI Key

BUWJGBJIAZOZQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCSCCCCCCC(=O)OCC

Origin of Product

United States

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